molecular formula C11H14ClNO2 B1193894 Buclosamide CAS No. 575-74-6

Buclosamide

Cat. No. B1193894
CAS RN: 575-74-6
M. Wt: 227.69 g/mol
InChI Key: ZGJHIFYEQJEUKA-UHFFFAOYSA-N
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Description

Triclosan is a broad-spectrum antibacterial and antifungal agent used in a variety of consumer products. It operates by inhibiting fatty acid synthesis in bacteria, targeting the enoyl-acyl carrier protein reductase enzyme. Its wide application ranges from personal care products to textiles and kitchenware, showcasing its importance in microbial control (McMurry, Oethinger, & Levy, 1998).

Synthesis Analysis

Synthesis of compounds like Triclosan often involves advanced chemical techniques to ensure specificity to the target bacterial enzyme. A practical and convenient method for the synthesis of N-heterocycles shows the complexity and innovation in synthesizing similar compounds, highlighting the mild conditions and complete stereoselectivity achieved in these processes (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding how specific interactions between the compound and its target lead to microbial inhibition. For Triclosan, structural analysis revealed its action as a potent inhibitor, mimicking the natural substrate of the target enzyme (Levy et al., 1999).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are crucial for their antimicrobial action. Triclosan's ability to block lipid synthesis in bacteria, for example, showcases its specific mechanism of action and its effectiveness as a biocide (McMurry, Oethinger, & Levy, 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, play a significant role in the compound's application in various products. The synthesis and evaluation of molecularly imprinted polymers for Triclosan indicate the importance of these properties in environmental applications and detection (Gao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and degradation pathways, are vital for understanding the environmental impact and safety of these compounds. The occurrence and fate of Triclosan in the environment, its degradation in water treatment plants, and its potential for bioaccumulation highlight the need for careful consideration of these properties in its widespread use (Singer, Müller, Tixier, & Pillonel, 2002).

Scientific Research Applications

  • Buclosamide can cause localized persistent light reactions, as indicated in a study reporting two cases where skin areas exposed to Buclosamide showed reactions that could be cleared with complete shielding and reproduced with exposure (Burry, 1970).

  • While not directly related to Buclosamide, a study on triclosan, a compound with similar applications, showed its chronic effects on the embryonic development of Chinese toad, Bufo gargarizans. The study found inhibitory effects on embryo developmental stage, total length, weight, and induced morphological malformations (Chai et al., 2016).

  • Another study on triclosan discussed its minimal effectiveness in rodent malaria models, highlighting the importance of including pharmacokinetics in antimalarial drug discovery (Surolia & Surolia, 2011).

  • The occurrence and fate of triclosan, a biocide with similar applications as Buclosamide, in the aquatic environment were studied. The study focused on its presence in wastewater treatment plants, surface waters, and lake sediments, emphasizing the need for more measurements and investigation of degradation processes (Singer et al., 2002).

  • A study on the effects of busulfan and cyclophosphamide in preparation for allogeneic marrow transplant for patients with multiple myeloma provides insights into the therapeutic applications of these compounds, which may have parallels in the use of Buclosamide (Copelan et al., 2013).

  • The effect of triclosan on puberty and thyroid hormones in male Wistar rats was studied, providing insights into the potential endocrine-disrupting effects of compounds like Buclosamide (Zorrilla et al., 2009).

  • A critical review of the experimental data on triclosan and the development of margins of safety for consumer products presents a comprehensive analysis of its safety and potential risks, which could be relevant for understanding the implications of Buclosamide use (Rodricks et al., 2010).

Safety and Hazards

When handling Buclosamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of Buclosamide are yet to be definitively identified. The identification of these targets is crucial as it provides insights into the therapeutic potential of the compound .

Mode of Action

The mode of action of Buclosamide involves its interaction with its targets. The compound binds to its targets, leading to changes in their function . The specifics of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

Buclosamide potentially affects several biochemical pathways. The exact pathways and their downstream effects are subject to ongoing research. Understanding these pathways will provide a comprehensive picture of the compound’s mechanism of action .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Buclosamide determine its bioavailability. These properties are crucial in understanding how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted . Detailed studies on the ADME properties of Buclosamide are needed to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of Buclosamide’s action are a key area of study. These effects can provide insights into the therapeutic potential of the compound

Action Environment

Environmental factors can influence the action, efficacy, and stability of Buclosamide. Factors such as temperature, humidity, and pH can affect the compound’s stability and its interaction with its targets . Understanding these influences can help optimize the use of Buclosamide in various therapeutic applications.

properties

IUPAC Name

N-butyl-4-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJHIFYEQJEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206111
Record name Buclosamide [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

575-74-6
Record name Buclosamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buclosamide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclosamide [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buclosamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUCLOSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Buclosamide (n-Butyl-4-chloro-2-hydroxybenzamide)?

A1: While Buclosamide is known to possess antifungal activity, the exact mechanism by which it exerts its effects is not fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.

Q2: What are some of the challenges associated with using Buclosamide in topical formulations?

A2: Research indicates that Buclosamide can undergo changes when exposed to light and certain storage conditions. [] This can affect its stability and efficacy. One study found that only benzocaine, Buclosamide, chlorhexidine acetate, and chlorhexidine gluconate remained stable under their tested conditions, while other photopatch substances were altered. [] This highlights the importance of proper formulation and storage to maintain its stability and effectiveness.

Q3: Are there documented cases of adverse reactions to Buclosamide?

A3: Yes, there are reports of photocontact dermatitis associated with Buclosamide. [, ] Specifically, cases of persistent light reactions have been observed in areas where Buclosamide was applied and subsequently exposed to ultraviolet light. [] This suggests that UV exposure may lead to the formation of a photoallergic compound from Buclosamide within the skin. []

Q4: Has Buclosamide been investigated as a potential treatment for fungal infections?

A4: Yes, Buclosamide has been explored as a topical antifungal agent. [, , ] While the provided abstracts don't detail the specifics of these studies, they indicate that its efficacy against dermatomycoses has been a subject of research.

Q5: What is the molecular formula and weight of Buclosamide?

A5: The molecular formula of Buclosamide is C11H14ClNO2, and its molecular weight is 227.69 g/mol. []

Q6: Are there any known synthetic methods for producing Buclosamide that utilize environmentally friendly approaches?

A6: Yes, a recent study describes a novel, metal-free method for synthesizing amides, including Buclosamide, utilizing direct C-H oxygenation of aliphatic amines. [] This method bypasses the need for metallic reagents and toxic oxidants, potentially offering a greener approach to its synthesis. []

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